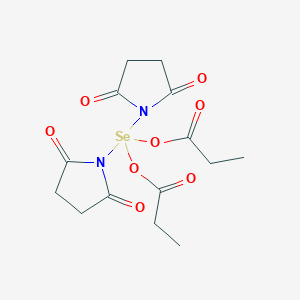

Disuccinimidyl selenodipropionate

Description

Historical Evolution of Selenium-Containing Cross-Linkers in Biochemical Studies

The development of selenium-based cross-linkers originated in the late 20th century, driven by the need for reversible reagents that preserved macromolecular integrity during analysis. Early work by Verheijen et al. (1990) demonstrated that dialkyl selenides, such as DSE, could be cleaved using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) or other mild oxidants, yielding intact proteins for further characterization. This contrasted sharply with traditional disulfide-based cleavable linkers, which required harsh reducing agents like dithiothreitol (DTT) that often denatured proteins.

DSE’s adoption accelerated in the 2000s following its successful application in studying Chlamydia trachomatis membrane dynamics. Researchers cross-linked elementary bodies (EBs) with DSE, revealing that the major outer membrane protein (MOMP) formed stable complexes with lipopolysaccharide (LPS). Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis showed that DSE generated MOMP-LPS adducts migrating at 42.5 kDa, 100 kDa, and 110 kDa, whereas traditional cross-linkers like glutaraldehyde produced irreversible aggregates. These findings underscored DSE’s utility in probing delicate molecular interactions without permanent alteration.

Mechanistic Superiority of this compound Over Traditional NHS-Ester Reagents

DSE’s mechanistic advantages stem from its dual functionality: (1) NHS ester-mediated amine reactivity and (2) selenium-based cleavability. The NHS ester groups react with primary amines at pH 7.2–9.0, forming stable amide bonds. However, unlike non-cleavable NHS esters (e.g., disuccinimidyl suberate, DSS), DSE’s selenodipropionate spacer can be oxidatively cleaved to release original amines, enabling:

- Post-cross-link analysis : Intact protein recovery for mass spectrometry or immunoblotting.

- Controlled dissociation : Selective disruption of cross-links to study interaction dynamics.

Table 1: Comparative Properties of DSE and DSS

| Property | DSE | DSS (Traditional NHS-Ester) |

|---|---|---|

| Cleavability | Oxidative (e.g., $$ \text{H}2\text{O}2 $$) | Non-cleavable |

| Spacer Arm Length | 10.2 Å | 11.4 Å |

| Solubility | Requires organic solvents (DMSO/DMF) | Organic solvents or aqueous buffers |

| Applications | Reversible cross-linking, MS analysis | Permanent fixation |

DSE’s selenium bridge also enhances specificity. In C. trachomatis EBs, DSE exclusively cross-linked MOMP to LPS without forming MOMP dimers or nonspecific aggregates. This precision arises because the selenodipropionate spacer’s length (10.2 Å) limits cross-linking to proximal residues, reducing off-target reactions common with longer spacers like DSS (11.4 Å).

Properties

IUPAC Name |

[bis(2,5-dioxopyrrolidin-1-yl)-propanoyloxy-λ4-selanyl] propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8Se/c1-3-13(21)23-25(24-14(22)4-2,15-9(17)5-6-10(15)18)16-11(19)7-8-12(16)20/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWGCLONMAHVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O[Se](N1C(=O)CCC1=O)(N2C(=O)CCC2=O)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of DSSP follows a two-step activation process typical of disuccinimidyl esters. Selenodipropionic acid, a dicarboxylic acid containing a selenium atom, reacts with NHS in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via the formation of an intermediate O-acylisourea, which subsequently reacts with NHS to yield the active ester.

The general reaction is:

Standard Synthetic Protocol

Step 1: Activation of Selenodipropionic Acid

-

Reagent Preparation : Selenodipropionic acid (1.0 equiv) and NHS (2.2 equiv) are dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis.

-

Coupling Agent Addition : DCC (2.1 equiv) is added portion-wise at 0°C to minimize side reactions.

-

Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours, during which the insoluble dicyclohexylurea (DCU) byproduct precipitates.

Step 2: Purification

-

Filtration : DCU is removed via vacuum filtration.

-

Solvent Evaporation : The filtrate is concentrated under reduced pressure.

-

Recrystallization : The crude product is recrystallized from ethyl acetate/hexane (1:3) to yield DSSP as a white crystalline solid.

Yield : 60–75% (theoretical maximum: 85–90% due to competing hydrolysis).

Optimization Strategies

-

Solvent Selection : Anhydrous DMF or dichloromethane (DCM) minimizes hydrolysis.

-

Stoichiometry : NHS is used in excess (2.2 equiv) to drive the reaction to completion.

-

Temperature Control : Reactions conducted at 0–4°C reduce NHS degradation.

Analytical Characterization of DSSP

Spectroscopic Methods

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water (70:30) eluent resolves DSSP (retention time: 6.8 min) from unreacted NHS (2.1 min).

Applications in Biochemical Research

Protein Cross-Linking Studies

DSSP’s bifunctional reactivity enables the study of membrane protein interactions. For example, in Chlamydia trachomatis, DSSP cross-linked the major outer membrane protein (MOMP) to lipopolysaccharide (LPS), revealing structural insights into the pathogen’s outer membrane.

Chemical Reactions Analysis

Types of Reactions

Disuccinimidyl selenodipropionate: undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenol.

Substitution: The propanoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenol derivatives.

Substitution: Compounds with substituted functional groups replacing the propanoate groups.

Scientific Research Applications

Disuccinimidyl selenodipropionate: has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for introducing selenium into molecules.

Biology: Studied for its potential antioxidant properties and ability to modulate biological pathways involving selenium.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of Disuccinimidyl selenodipropionate involves its interaction with molecular targets and pathways:

Antioxidant Activity: The selenium atom can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Enzyme Modulation: The compound can interact with enzymes that contain selenium, such as glutathione peroxidase, influencing their activity and function.

Cell Signaling: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Functional Properties

The table below summarizes key parameters of DSSD and structurally related crosslinkers:

*Estimated based on analogy to DSP (dithiol analog).

Key Observations:

Spacer Length :

- DSSD’s spacer (~12 Å) is comparable to DSP and DTSSP, making it suitable for medium-range crosslinking. Shorter spacers like DSG (7.7 Å) or DST (6.1 Å) target proximal residues, while longer reagents (e.g., ethylene glycol bis(succinimidylsuccinate), 16 Å ) bridge distant regions.

Cleavability :

- DSSD’s selenium bridge may enable cleavage via oxidative conditions (e.g., H₂O₂), unlike DSP or DTSSP, which require reductive agents (e.g., DTT) . This property could simplify MS/MS analysis, similar to DSSO, which incorporates a sulfoxide group for gas-phase cleavage .

Solubility :

- Unlike water-soluble DTSSP or sulfo-DST, DSSD is likely restricted to organic solvents (DMSO/DMF), limiting its use in aqueous systems.

DSSD vs. DSP and DSS:

- DSP: Widely used for stabilizing protein complexes (e.g., KtrB dimer analysis ). Its reductive cleavage allows downstream analysis under non-denaturing conditions. DSSD’s oxidative cleavage could offer complementary workflows.

- DSS: A gold standard for non-cleavable crosslinking in studies like p85α dimerization and XL-MS software validation (e.g., ECL 3.0 ). DSSD’s comparable spacer length may suit similar applications but with unique cleavage advantages.

DSSD vs. DST and DSG:

- DST: Used in tissue adhesives due to reversible diol crosslinking . DSSD’s non-reversible bonds may favor permanent stabilization.

- DSG: Applied in short-range crosslinking (e.g., KtrB monomer reduction ). DSSD’s longer spacer provides broader targeting.

Limitations and Challenges

- Limited Documentation: DSSD’s applications are underreported compared to DSS or DSP, with most data derived from chemical catalogs .

- Selenium Reactivity: Potential toxicity or interference in biological systems requires validation.

- MS Compatibility : Selenium’s atomic mass may complicate peptide identification unless specialized software (e.g., xQuest/xProphet ) is employed.

Q & A

Q. How is disuccinimidyl selenodipropionate utilized in crosslinking experiments for studying protein interactions?

this compound (DSSP) is an amine-reactive crosslinker that forms covalent bonds between primary amines (e.g., lysine residues) in proteins. Its spacer arm (~16.2 Å) enables the stabilization of mid- to long-range protein interactions. Methodologically, DSSP is dissolved in anhydrous DMSO and added to protein samples at optimized molar ratios (typically 10–50× molar excess over protein concentration). Reactions are quenched with Tris-HCl or ammonium bicarbonate, followed by enzymatic digestion (e.g., trypsin) and LC-MS/MS analysis. The selenium moiety in DSSP aids in distinguishing crosslinked peptides via unique fragmentation patterns .

Q. What are the critical parameters to optimize when using DSSP in structural proteomics studies?

Key parameters include:

- pH : Maintain pH 7.5–8.5 to ensure NHS ester reactivity without protein denaturation.

- Reaction Time : 30–60 minutes at 25°C balances crosslinking efficiency and nonspecific adduct formation.

- Molar Ratio : Excess crosslinker (20–50×) ensures sufficient reactivity but avoids overmodification.

- Temperature : Lower temperatures (4°C) reduce aggregation in multi-subunit complexes. Post-crosslinking, stringent filtering of MS data using tools like xQuest/xProphet is critical to minimize false positives .

Advanced Research Questions

Q. How does DSSP compare to urea-based crosslinkers like DSBU in terms of MS compatibility and cleavage patterns?

DSSP’s selenium-containing spacer enables distinct fragmentation signatures in collision-induced dissociation (CID), simplifying data interpretation. In contrast, disuccinimidyl dibutyric urea (DSBU) relies on urea-based cleavage, producing diagnostic ions (e.g., m/z 136.076) for identification. DSBU’s isotope-labeled variants (e.g., D12-DSBU) enhance quantitative analysis but require specialized spectral deconvolution. DSSP offers superior compatibility with high-resolution timsTOF instruments due to its predictable fragmentation, though its lower solubility in aqueous buffers may limit applicability in certain systems .

Q. What computational strategies resolve ambiguous crosslinks generated by DSSP in high-complexity samples?

Ambiguities arise from overlapping isotopic patterns or incomplete fragmentation. A two-step workflow is recommended:

- Preprocessing : Use Prosit-XL for fragment intensity prediction to prioritize crosslinked peptide candidates.

- Validation : Apply Skyline’s spectral library matching with manually curated retention time tolerances (±1 minute) to confirm identifications. For large datasets, integrating ion mobility (e.g., PASEF on timsTOF) improves confidence by separating isobaric crosslinks .

Q. How can researchers address contradictions in DSSP-derived protein interaction data?

Contradictions often stem from:

- Crosslinker Accessibility : Buried lysines may yield false negatives; validate with mutagenesis or alternative crosslinkers (e.g., DSSO).

- Data Filtering : Apply strict false discovery rate (FDR) thresholds (<1%) and cross-correlate results with co-immunoprecipitation or cryo-EM data.

- Dynamic Interactions : Transient interactions may require time-resolved crosslinking or sub-stoichiometric reagent concentrations .

Methodological Best Practices

Q. What protocols ensure reproducibility in DSSP-based crosslinking experiments?

- Standardized Buffers : Avoid amine-containing buffers (e.g., Tris) during crosslinking.

- Quenching Efficiency : Verify quenching via SDS-PAGE to prevent residual crosslinker activity.

- Data Transparency : Report crosslinker concentration, reaction time, and MS instrument settings in line with Beilstein Journal of Organic Chemistry guidelines .

Q. How can DSSP be integrated with emerging XL-MS workflows for system-wide interaction mapping?

Combine DSSP with:

- TMT Labeling : Enable multiplexed quantification across biological replicates.

- Crosslink-Enriched Libraries : Use Skyline’s PRM/DIA modules for targeted analysis.

- Structural Modeling : Input crosslink distance constraints into Rosetta or HADDOCK for 3D refinement .

Comparative Analysis of Crosslinkers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.